Laxiracemosin H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Laxiracemosin H is primarily obtained through natural extraction rather than synthetic routes. The compound is isolated from the bark of Dysoxylum laxiracemosum using solvent extraction and chromatographic techniques such as silica gel column chromatography, counter-current phase chromatography, and high-performance liquid chromatography .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The extraction from natural sources remains the primary method of obtaining this compound .

Análisis De Reacciones Químicas

Types of Reactions: Laxiracemosin H undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to reduced forms of the compound .

Aplicaciones Científicas De Investigación

Laxiracemosin H has several scientific research applications:

Chemistry: Used as a model compound for studying the chemical behavior of terpene alkaloids.

Medicine: Potential therapeutic applications due to its biological activities.

Industry: Potential use in developing new pharmaceuticals and other bioactive compounds

Mecanismo De Acción

The mechanism of action of Laxiracemosin H involves its interaction with various molecular targets and pathways. It exerts its effects through:

Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting inflammatory pathways and reducing inflammation.

Anti-tumor Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.

Comparación Con Compuestos Similares

Laxiracemosin H is unique due to its specific tirucallane skeleton and biological activities. Similar compounds include other tirucallane-type alkaloids such as:

- Laxiracemosin A

- Laxiracemosin D

- Laxiracemosin E

- Laxiracemosin F

- Laxiracemosin G

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Actividad Biológica

Laxiracemosin H is a naturally occurring compound primarily isolated from the bark of the plant Dysoxylum laxiracemosum . This compound has garnered attention in the scientific community due to its potential biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.

Overview of Biological Activities

This compound has been investigated for various biological activities:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Anti-tumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate its efficacy.

The biological effects of this compound are attributed to its interaction with cellular components:

- Binding to Proteins : It is believed that this compound binds to specific proteins and enzymes, altering their functions and affecting cellular processes.

- Influence on Cell Signaling : The compound may influence various signaling pathways, leading to changes in gene expression and cellular metabolism.

In Vitro Studies

Studies have shown that this compound exhibits varied effects on different cancer cell lines. The following table summarizes the IC50 values observed in vitro:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HL-60 | >20 | Inactive |

| SMMC-7721 | >20 | Inactive |

| A-549 | >20 | Inactive |

| MCF-7 | >20 | Inactive |

| SW480 | >20 | Inactive |

These results indicate that while this compound shows promise, it may require higher concentrations or different conditions for effective anti-tumor activity.

Animal Model Studies

In animal models, the effects of this compound vary with dosage:

- Low Doses : Minimal impact observed on biological functions.

- High Doses : Significant biological effects noted, suggesting a dose-dependent response.

Propiedades

IUPAC Name |

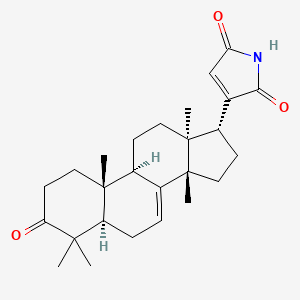

3-[(5R,9R,10R,13S,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19H,7-13H2,1-5H3,(H,27,29,30)/t16-,17-,19-,24+,25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOKEBRRTSUMOO-CVRFEKSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5=CC(=O)NC5=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4C5=CC(=O)NC5=O)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are Laxiracemosin H and Laxiracemosin B, and where were they discovered?

A1: this compound and Laxiracemosin B are tirucallane-type alkaloids []. They were isolated from the stems of Dysoxylum lenticellatum alongside ten other compounds during a study on the plant's chemical constituents []. This study marks the first time these compounds have been isolated from D. lenticellatum [].

Q2: Are there any notable biological activities associated with the compounds found in Dysoxylum lenticellatum?

A2: Yes, while the specific activity of this compound was not investigated in the study, a related compound, 3-oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone, demonstrated significant inhibitory activities against human cancer cell lines in vitro []. This suggests potential for further research into the bioactivity of tirucallane-type alkaloids like this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.